7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinazoline core, an oxadiazole ring, and a dimethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. The quinazoline core can be synthesized via cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones. The final step often involves the coupling of the oxadiazole and quinazoline intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can lead to a wide range of substituted quinazoline and oxadiazole derivatives.
Scientific Research Applications
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring may contribute to the compound’s ability to form stable complexes with metal ions, which can be important in its biological activity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core structure.
Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone, which are used as antimicrobial agents, contain the oxadiazole ring.
Uniqueness
What sets 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-ethylquinazoline-2,4(1H,3H)-dione apart is the combination of the quinazoline and oxadiazole moieties within a single molecule, along with the presence of the dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-4-24-19(25)13-7-5-12(9-14(13)21-20(24)26)18-22-17(23-29-18)11-6-8-15(27-2)16(10-11)28-3/h5-10H,4H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDRNGFEMZPZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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